molecular formula C14H19NO2 B1351232 N-(4-sec-butylphenyl)-3-oxobutanamide CAS No. 690991-18-5

N-(4-sec-butylphenyl)-3-oxobutanamide

Cat. No.: B1351232
CAS No.: 690991-18-5
M. Wt: 233.31 g/mol
InChI Key: MENBMIDWRMRXHX-UHFFFAOYSA-N
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Description

General Overview of N-Acyl-β-Ketoamide Chemical Space

N-Acyl-β-Ketoamides are characterized by a β-dicarbonyl moiety linked to a nitrogen atom, which itself is acylated. This arrangement imparts a unique electronic and structural profile, influencing the molecule's reactivity, conformation, and potential for intermolecular interactions. The presence of both hydrogen bond donors and acceptors, along with the acidic nature of the α-proton situated between the two carbonyl groups, makes these compounds valuable intermediates in organic synthesis.

The chemical space of N-Acyl-β-Ketoamides is vast, allowing for extensive structural diversification. Modifications to the N-acyl group, the substituent on the nitrogen atom, and the keto-amide backbone can significantly alter the compound's physicochemical properties. This tunability has led to their exploration in various fields, including medicinal chemistry, materials science, and catalysis.

Rationale for Investigating N-(4-sec-butylphenyl)-3-oxobutanamide

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the study of its constituent parts and analogous structures. The N-(4-sec-butylphenyl) group is a key component in the well-studied polymer Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4′-(N-(4-sec-butylphenyl)diphenylamine))], commonly known as TFB. This polymer is noted for its applications in organic electronics, suggesting that the electronic and steric properties of the N-(4-sec-butylphenyl) moiety are of scientific interest.

The 3-oxobutanamide core is a classic β-ketoamide structure, known for its synthetic versatility. Therefore, this compound represents a specific iteration within the broader class of N-Aryl-3-oxobutanamides, where the electronic and steric effects of the 4-sec-butylphenyl substituent can be explored. Research into this compound could provide insights into how this particular substitution pattern influences the reactivity of the β-ketoamide system, its coordination chemistry, and its potential as a building block for more complex molecules.

Scope and Objectives of Research on this compound

Given the limited direct research on this compound, the scope and objectives for its investigation would likely encompass fundamental characterization and exploration of its synthetic utility. Key research objectives would include:

Synthesis and Characterization: Developing an efficient and scalable synthesis route for this compound and thoroughly characterizing the compound using modern analytical techniques.

Physicochemical Properties: Investigating its key physical and chemical properties, such as solubility, melting point, and spectral characteristics.

Reactivity Studies: Exploring the reactivity of the β-ketoamide functionality in the presence of the 4-sec-butylphenyl group, including its behavior in condensation reactions, cyclizations, and as a nucleophile.

Comparative Analysis: Comparing its properties and reactivity to other N-Aryl-3-oxobutanamides to understand the influence of the aryl substituent.

Historical Context and Evolution of Related N-Aryl-3-oxobutanamide Derivatives

The study of N-Aryl-3-oxobutanamides, also known as acetoacetanilides, has a long history in organic chemistry. These compounds have been extensively used as intermediates in the synthesis of pigments, dyes, and pharmaceuticals. For instance, they are key precursors in the Knorr pyrrole (B145914) synthesis and the Hantzsch pyridine (B92270) synthesis.

Early research focused on the fundamental reactivity of the acetoacetyl group. More recently, there has been a resurgence of interest in these derivatives, particularly in the context of multicomponent reactions for the efficient construction of complex heterocyclic scaffolds. The ability to readily vary the substitution on the N-aryl ring allows for the fine-tuning of electronic and steric properties, which can influence the outcome of these reactions.

A notable example from recent literature is the detailed structural and biological investigation of N-(4-ethoxyphenyl)-3-oxobutanamide. nih.govresearchgate.net This compound, an analogue of the target molecule, has been studied for its crystal structure and as a potential metabolic intermediate of the analgesic bucetin. nih.gov Such studies on related derivatives provide a valuable framework for understanding the potential properties and applications of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-10(2)12-5-7-13(8-6-12)15-14(17)9-11(3)16/h5-8,10H,4,9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENBMIDWRMRXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387902
Record name N-(4-sec-butylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690991-18-5
Record name N-(4-sec-butylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 4 Sec Butylphenyl 3 Oxobutanamide and Analogues

Established Synthetic Pathways to N-Aryl-3-oxobutanamides

Traditional methods for the synthesis of N-aryl-3-oxobutanamides primarily involve acetoacetylation and condensation reactions. These pathways are widely utilized for their reliability and applicability to a broad range of substrates.

Acetoacetylation Reactions for Amide Formation

Acetoacetylation of aniline (B41778) and its derivatives is a cornerstone for the preparation of N-aryl-3-oxobutanamides. wikipedia.org This reaction typically involves the use of diketene (B1670635) as the acetoacetylating agent. wikipedia.orgwikipedia.org The process entails the reaction of an aromatic primary amine with diketene, often in the presence of an inert solvent, to yield the corresponding N-aryl-3-oxobutanamide. google.com

The reaction conditions can be optimized to control the reaction's speed and temperature, ensuring satisfactory yields. google.com For instance, the slow introduction of diketene to a solution of the amine in a solvent like acetone, benzene, or toluene (B28343) at an elevated temperature is a common practice. google.com A patent describes a method involving the diacetylation reaction of aniline compounds with diketene in an organic solvent under anaerobic conditions, which is claimed to produce a product with a higher melting point. google.com The reaction time and temperature are crucial parameters, with preferred ranges of 1.5 to 3 hours and 20 to 30°C, respectively. google.com

ReactantsReagents/SolventsConditionsProductYieldReference
AnilineDiketene, Propyl alcohol30°C, 65 rpm, 3 h, then 2 h at 50°CAcetoacetanilide (B1666496)- google.com
AnilineDiketene, Ethanol23°C, 80 rpm, 1.5 h, then 3 h at 40°CAcetoacetanilide97-99% google.com
Aniline homologueDiketene, Inert solvent (e.g., acetone, benzene)HeatingAcetoacetyl aromatic acid amide- google.com

Condensation Reactions with Aniline Derivatives

Another established route to N-aryl-3-oxobutanamides is the condensation reaction between aniline derivatives and β-ketoesters, such as ethyl acetoacetate (B1235776). researchgate.net This method offers an alternative to the use of diketene. The reaction is typically carried out by heating the aniline and ethyl acetoacetate, often in the presence of a catalyst.

A greener approach to this synthesis involves solvent-free conditions using potassium tert-butoxide as a catalyst. researchgate.net This methodology has been successfully applied to both conventional heating and microwave irradiation methods, with the latter often providing superior results in terms of reaction time and yield. researchgate.net The optimization of this reaction has shown that using an excess of ethyl acetoacetate can lead to improved yields and higher purity of the product. researchgate.net Another described method involves the heating and reflux of ethyl acetoacetate and phenylamine in toluene with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst for 20 to 36 hours. google.com

ReactantsCatalyst/SolventMethodReaction TimeYieldReference
Aryl/heteryl primary amines, Ethyl acetoacetatePotassium tert-butoxideConventional (reflux)1-10 h- researchgate.net
Aryl/heteryl primary amines, Ethyl acetoacetatePotassium tert-butoxideMicrowave irradiation3-7 min- researchgate.net
Phenylamine, Ethyl acetoacetate4-Dimethylaminopyridine (DMAP), TolueneHeating reflux20-36 h- google.com

Targeted Synthesis of N-(4-sec-butylphenyl)-3-oxobutanamide

While general methods for N-aryl-3-oxobutanamides are well-documented, specific literature detailing the targeted synthesis of this compound is less common. However, the established synthetic pathways described above are directly applicable. The synthesis would involve the reaction of 4-sec-butylaniline (B1345595) with either diketene or a β-ketoester like ethyl acetoacetate.

Based on the general acetoacetylation reaction, the synthesis would proceed as follows:

Reactants: 4-sec-butylaniline and Diketene Reaction: Acetoacetylation Product: this compound

Alternatively, using the condensation reaction approach:

Reactants: 4-sec-butylaniline and Ethyl acetoacetate Reaction: Condensation Product: this compound

The choice of method would depend on factors such as the availability of starting materials, desired purity, and scalability of the reaction.

Exploration of Novel Synthetic Approaches for N-Aryl-3-oxobutanamides

In addition to the classical methods, research into novel synthetic strategies for N-aryl-3-oxobutanamides and related amides continues to evolve, focusing on efficiency, atom economy, and the development of one-pot procedures.

One-Step Synthetic Strategies

The development of one-pot syntheses for N-aryl amides is a significant area of research, aiming to simplify reaction procedures and reduce waste. A transition-metal-free approach has been developed for the synthesis of N-aryl amides from aryltriazenes and acetonitrile, using a Brønsted acidic ionic liquid as a promoter under ambient conditions. While not directly demonstrated for N-aryl-3-oxobutanamides, this type of one-pot strategy represents a potential avenue for future synthetic design.

Another one-pot method involves the synthesis of O-aryl carbamates where N-substituted carbamoyl (B1232498) chlorides are formed in situ and then reacted with phenols. organic-chemistry.org This avoids the handling of sensitive reagents and provides an efficient route to the desired products. organic-chemistry.org While this is for a different class of amides, the principle of in-situ generation of reactive intermediates could be adapted for the synthesis of N-aryl-3-oxobutanamides.

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of this compound, medicinal chemists synthesize a range of structural analogues. drugdesign.org This process involves systematically modifying different parts of the molecule to determine which structural features are essential for its biological activity. drugdesign.orgnih.gov The primary sites for modification on the parent compound are the phenyl ring, the butanamide chain, and the core functional groups through isosteric replacements.

Modifications on the Phenyl Ring Substituents

The N-aryl portion of the molecule is a critical target for modification to explore SAR. Alterations to the substituents on the phenyl ring can influence the compound's electronic, steric, and lipophilic properties. The nature of the aryl substituent has been shown to have a significant influence on the reactivity and reaction pathways of N-aryl-3-oxobutanamides in multicomponent reactions. beilstein-journals.orgbeilstein-journals.org

Synthetic strategies allow for the introduction of a wide variety of substituents on the aniline precursor before its condensation with the acetoacetylating agent. Common modifications include:

Varying Electronic Properties: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -NO₂) at different positions (ortho, meta, para) on the phenyl ring.

Altering Steric Bulk: Replacing the sec-butyl group with smaller (e.g., methyl, ethyl) or larger (e.g., tert-butyl, phenyl) groups to probe the spatial requirements of the target binding site.

Modulating Lipophilicity: Introducing substituents that increase or decrease the compound's hydrophobicity, which can affect its pharmacokinetic properties.

The following table illustrates potential analogues with modifications on the phenyl ring.

Analogue NamePhenyl Ring Substituent(s)Purpose of Modification
N-(4-ethyl phenyl)-3-oxobutanamide4-EthylDecrease steric bulk and lipophilicity
N-(4-tert-butyl phenyl)-3-oxobutanamide4-tert-ButylIncrease steric bulk
N-(4-chloro phenyl)-3-oxobutanamide4-ChloroIntroduce electron-withdrawing group
N-(4-methoxy phenyl)-3-oxobutanamide4-MethoxyIntroduce electron-donating group
N-(2,4-dichloro phenyl)-3-oxobutanamide2,4-DichloroAlter electronic profile and substitution pattern
N-(4-trifluoromethyl phenyl)-3-oxobutanamide4-TrifluoromethylIntroduce potent electron-withdrawing group

Alterations of the Butanamide Chain

The 3-oxobutanamide moiety is a versatile functional group rich in reactivity, making it an excellent platform for generating diverse structural analogues. researchgate.net The active methylene (B1212753) group (the -CH₂- between the two carbonyls) and the ketone carbonyl are key sites for chemical transformations. researchgate.net These reactions often lead to the formation of complex heterocyclic systems, significantly altering the core structure of the parent molecule. researchgate.net

Common synthetic routes for modifying the butanamide chain include:

Reactions at the Active Methylene Group: The acidic protons of the methylene group allow for condensation reactions with various electrophiles. For example, reaction with malononitrile (B47326) and elemental sulfur can yield thiophene (B33073) derivatives. researchgate.netresearchgate.net Condensation with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or other reagents can lead to pyridines, pyrimidines, and other heterocycles. researchgate.net

Reactions involving the Ketone Carbonyl: The ketone can participate in cyclization reactions. For instance, multicomponent reactions with aldehydes and cyanomethylene reagents can produce 4H-pyran and 1,4-dihydropyridine (B1200194) derivatives. nih.gov

The table below provides examples of structural alterations originating from the butanamide chain.

Reagent(s)Resulting Structural ModificationNew Heterocyclic SystemReference(s)
Malononitrile, Elemental Sulfur, BaseCyclization involving active methylene2-Aminothiophene-3-carboxamide researchgate.net, researchgate.net
Aryl Aldehydes, Malononitrile, BaseMulticomponent cyclocondensationSubstituted 4H-Pyran nih.gov
Phenyl isothiocyanate, α-halo carbonyl compoundsAddition to active methylene followed by cyclizationSubstituted Thiophene or Thiazole researchgate.net
Dimethylformamide dimethyl acetal (DMF-DMA)Condensation with active methylene and aminePyridine (B92270) or Pyrimidine derivatives researchgate.net

Isosteric Replacements and Bioisosterism in N-Aryl-3-oxobutanamides

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. nih.govdrugdesign.org This concept is widely applied to modify key functional groups within the this compound scaffold, such as the amide bond and the β-keto group.

Amide Bond Bioisosteres: The amide group is crucial for structural integrity and hydrogen bonding interactions. However, it can be susceptible to hydrolysis. Replacing the amide linkage (-CO-NH-) with more stable groups that mimic its geometry and electronic properties is a common strategy. nih.govmdpi.com Examples of successful amide bioisosteres include heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.gov These rings can maintain the spatial relationship between the aryl and butanone portions of the molecule while altering properties like metabolic stability. nih.govnih.gov

β-Dicarbonyl Moiety Bioisosteres: The β-dicarbonyl unit is a key chelating group and can exist in keto-enol tautomeric forms. Its replacement can modulate the compound's acidity, chelating ability, and reactivity. Isosteric replacements could include replacing one of the carbonyls to form a β-keto sulfonamide or using heterocyclic cores that mimic the spatial and electronic arrangement of the two carbonyl groups.

The following table lists potential bioisosteric replacements for functional groups in this compound.

Original Functional GroupBioisosteric ReplacementRationale for ReplacementReference(s)
Amide (-CO-NH-) 1,2,4-OxadiazoleMimics planarity and dipole moment; improves metabolic stability. nih.gov
1,3,4-OxadiazoleMimics planarity and dipole moment; improves metabolic stability. nih.gov
1,2,3-TriazoleActs as a surrogate that can maintain key interactions. nih.gov
Thioamide (-CS-NH-)Preserves geometry while altering hydrogen bonding potential. mdpi.com
Ketone (-CO-CH₃) Trifluoromethyl Ketone (-CO-CF₃)Increases electrophilicity of the carbonyl, potentially enhancing interactions. nih.gov
Acylsulfonamide (-CO-NHSO₂-R)Preserves acidic character and hydrogen bonding vectors. nih.gov
HydroxypyrazoleActs as a cyclic bioisostere of the β-dicarbonyl enol form.

Advanced Spectroscopic and Crystallographic Characterization of N 4 Sec Butylphenyl 3 Oxobutanamide

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the molecular structure of N-(4-sec-butylphenyl)-3-oxobutanamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the amide N-H proton, and the aliphatic protons of the sec-butyl and oxobutanamide moieties. The splitting patterns (multiplicity) and integration values would confirm the connectivity.

¹³C NMR: Carbon-13 NMR spectroscopy provides a count of the non-equivalent carbon atoms in the molecule. The spectrum for this compound would be expected to show distinct signals for the carbonyl carbons (amide and ketone), the aromatic carbons, and the aliphatic carbons of the sec-butyl group and the butanamide chain.

Illustrative ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~10.0 Singlet 1H N-H
~7.5 Doublet 2H Ar-H (ortho to NH)
~7.1 Doublet 2H Ar-H (ortho to sec-butyl)
~3.5 Singlet 2H -CO-CH₂ -CO-
~2.6 Sextet 1H Ar-CH (CH₃)(CH₂CH₃)
~2.3 Singlet 3H -CO-CH₃
~1.6 Quintet 2H -CH(CH₃)CH₂ CH₃
~1.2 Doublet 3H -CH(CH₃ )CH₂CH₃

Illustrative ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~205 Ketone C =O
~165 Amide C =O
~142 Ar-C (para to NH)
~136 Ar-C (ipso to NH)
~127 Ar-C H (ortho to sec-butyl)
~120 Ar-C H (ortho to NH)
~50 -CO-C H₂-CO-
~41 Ar-C H(CH₃)(CH₂CH₃)
~31 -CH(CH₃)C H₂CH₃
~30 -CO-C H₃
~22 -CH(C H₃)CH₂CH₃

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the aromatic C-H bonds, the aliphatic C-H bonds, and the two distinct carbonyl groups (ketone and amide).

Illustrative IR Absorption Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H Stretch Amide
~3050 C-H Stretch Aromatic
~2960 C-H Stretch Aliphatic (sp³)
~1720 C=O Stretch Ketone
~1670 C=O Stretch (Amide I) Amide
~1540 N-H Bend (Amide II) Amide

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Conjugated systems, such as the phenyl ring in this compound, absorb UV light, leading to the promotion of electrons to higher energy orbitals. The spectrum would likely show absorption maxima (λmax) corresponding to π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl groups.

Illustrative UV-Vis Absorption Data for this compound

λmax (nm) Type of Transition Chromophore
~250 π→π* Phenyl ring

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates mixtures before mass analysis. For this compound (C₁₄H₁₉NO₂), the molecular ion peak [M]⁺ would be a key feature, along with fragment ions resulting from the cleavage of bonds, such as the loss of the acetyl group or cleavage at the amide bond.

Illustrative Mass Spectrometry Data for this compound

m/z Value Ion Identity Notes
233 [M]⁺ Molecular Ion
190 [M - C₂H₃O]⁺ Loss of acetyl group
148 [C₁₀H₁₄N]⁺ Cleavage of amide C-N bond

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide exact bond lengths, bond angles, and details of intermolecular interactions.

Illustrative Hydrogen Bond Geometry Data for this compound

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠D-H···A (°)
N-H···O=C (Amide) ~0.86 ~2.1 ~2.9 ~170

Molecular Conformation and Tautomerism (Keto-Enol Equilibrium)

Crystallographic analysis of the analogue, N-(4-ethoxyphenyl)-3-oxobutanamide, reveals that the molecule exists exclusively in the keto tautomeric form in the solid state. nih.govresearchgate.net This is a common feature for β-ketoamides where intermolecular interactions in the crystal lattice favor the keto form over the enol form.

The potential for keto-enol tautomerism is a significant characteristic of molecules containing a 1,3-dicarbonyl moiety. nih.gov While the solid state of the ethoxy analogue shows only the keto form, it is understood that in solution, an equilibrium between the keto and enol forms may exist, influenced by factors such as the solvent. nih.govbohrium.com

Analysis of Asymmetric Unit and Unit Cell Characteristics

The crystal structure of N-(4-ethoxyphenyl)-3-oxobutanamide was determined to be in the orthorhombic crystal system, belonging to the space group Pca2₁ nih.govresearchgate.net.

The asymmetric unit of this compound is notable as it contains two independent molecules (Z′ = 2). nih.govresearchgate.netresearchgate.net These two molecules are related by a local, non-crystallographic inversion center, a common characteristic for structures with Z′ = 2 in this particular space group. nih.gov

Detailed unit cell parameters for N-(4-ethoxyphenyl)-3-oxobutanamide have been determined at a temperature of 100 K. researchgate.net These parameters define the geometry and size of the repeating unit in the crystal lattice.

Table 1: Unit Cell Characteristics of N-(4-ethoxyphenyl)-3-oxobutanamide
ParameterValue
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)16.4113 (8)
b (Å)4.9076 (3)
c (Å)28.8889 (15)
Volume (ų)2326.7 (2)
Z8
Z′2
Temperature (K)100

The intermolecular interactions within the crystal structure are characterized by N—H⋯O hydrogen bonds. Each of the independent molecules acts as a hydrogen-bond donor through its N—H group, connecting to the amide carbonyl oxygen atom of a neighboring molecule. nih.govresearchgate.net This network of hydrogen bonds results in the formation of antiparallel chains that extend along the chemspider.com direction of the crystal. nih.govresearchgate.net

Computational and Theoretical Investigations of this compound Remain an Unexplored Area of Research

Despite the growing application of computational chemistry in drug discovery and materials science, a thorough review of available scientific literature reveals a significant gap in the theoretical and computational investigation of the specific chemical compound This compound . While computational methods such as Density Functional Theory (DFT), molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) studies are routinely applied to compounds with similar structural motifs, such as acetoacetanilides and other N-aryl-3-oxobutanamides, targeted research on the sec-butylphenyl derivative is not publicly available.

This absence of specific computational data means that a detailed analysis under the requested headings of Quantum Chemical Calculations, Molecular Modeling and Dynamics Simulations, and QSAR/QSPR Studies cannot be provided at this time. The scientific community has yet to publish research exploring the molecular geometry, electronic structure, conformational landscape, or putative biological interactions of this compound through computational means.

General methodologies that would be applicable for such a study are well-established. For instance, DFT calculations are widely used for optimizing molecular geometries and understanding electronic properties of organic molecules. Similarly, molecular docking is a standard computational technique to predict the binding orientation and affinity of a small molecule to a protein target. However, without specific studies on this compound, any discussion would be purely hypothetical and not based on documented research findings as required.

Further research is necessary to characterize the computational and theoretical profile of this compound. Such studies would be invaluable for understanding its fundamental chemical properties and could provide insights into its potential applications.

Computational Chemistry and Theoretical Investigations of N 4 Sec Butylphenyl 3 Oxobutanamide

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Topological Descriptors

Topological descriptors are numerical values that quantify the chemical structure of a molecule and are instrumental in the prediction of its physicochemical properties and biological activity. Key descriptors include:

Topological Polar Surface Area (TPSA): A measure of the surface area of a molecule that arises from polar atoms, which is crucial for predicting drug transport properties.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating the lipophilicity of a compound.

Hydrogen Bond Donors/Acceptors: The number of hydrogen atoms bonded to electronegative atoms (donors) and the number of electronegative atoms with lone pairs (acceptors), which are critical for molecular interactions.

Rotatable Bonds: The number of bonds that can rotate freely, influencing the conformational flexibility of a molecule.

Currently, there is no published data providing calculated values for these topological descriptors specifically for N-(4-sec-butylphenyl)-3-oxobutanamide.

Predictive Modeling for Reactivity and Potential Biological Activities

Predictive modeling utilizes computational methods to forecast the chemical reactivity and potential biological effects of a compound. This can include quantum mechanical calculations to understand electron distribution and reactivity sites, as well as quantitative structure-activity relationship (QSAR) models to predict biological activities based on chemical structure.

However, no specific predictive modeling studies concerning the reactivity or potential biological activities of this compound have been identified in the surveyed literature. Such studies would be invaluable for guiding future experimental research and exploring the potential applications of this compound. The absence of this data highlights an opportunity for future research to characterize this molecule computationally.

Chemical Reactivity and Mechanistic Studies of N 4 Sec Butylphenyl 3 Oxobutanamide

Reactions Involving the β-Diketone Moiety

The β-diketone portion of N-(4-sec-butylphenyl)-3-oxobutanamide is a hub of reactivity, largely due to the presence of an active methylene (B1212753) group flanked by two carbonyl groups. This arrangement facilitates the formation of a stable enolate, which is a key intermediate in a multitude of reactions.

Influence of Keto-Enol Tautomerism on Reactivity

This compound, like other β-dicarbonyl compounds, exists as an equilibrium mixture of keto and enol tautomers. The keto form contains two carbonyl groups, while the enol form possesses a carbon-carbon double bond and a hydroxyl group, stabilized by intramolecular hydrogen bonding. This tautomerism is a critical determinant of the molecule's reactivity.

The enol form is particularly important as it provides a nucleophilic carbon-carbon double bond, which readily participates in various reactions. The position of the keto-enol equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the aromatic ring. In non-polar solvents, the enol form is often favored due to the stability imparted by the intramolecular hydrogen bond. Conversely, polar solvents can stabilize the keto form by intermolecular hydrogen bonding.

The enolate anion, readily formed by deprotonation of the active methylene group of the keto tautomer or the hydroxyl group of the enol tautomer, is a powerful nucleophile. Its ambident nature, with electron density on both the α-carbon and the oxygen atom, allows it to react with electrophiles at either site, leading to C- or O-alkylation, acylation, and other transformations.

Electrophilic and Nucleophilic Reaction Pathways

The β-diketone moiety of this compound is susceptible to both electrophilic and nucleophilic attack.

Electrophilic Reactions: The active methylene group, in its enol or enolate form, is highly nucleophilic and reacts with a variety of electrophiles. These reactions include:

Halogenation: The α-position can be readily halogenated with reagents like N-bromosuccinimide (NBS) or elemental halogens.

Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides in the presence of a base leads to the formation of C-alkylated or C-acylated products.

Condensation Reactions: The enolate can participate in aldol-type condensations with aldehydes and ketones. This reactivity is harnessed in various multicomponent reactions.

Nucleophilic Reactions: The carbonyl carbons of the β-diketone are electrophilic and can be attacked by nucleophiles. These reactions often lead to the formation of heterocyclic systems. Several named reactions exemplify this reactivity:

Hantzsch Pyridine (B92270) Synthesis: In this multicomponent reaction, this compound can react with an aldehyde and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to form dihydropyridine (B1217469) derivatives, which can be subsequently oxidized to pyridines.

Biginelli Reaction: This reaction involves the acid-catalyzed cyclocondensation of this compound, an aldehyde, and urea (B33335) (or thiourea) to produce dihydropyrimidinones.

Paal-Knorr Synthesis: While typically involving 1,4-dicarbonyl compounds, derivatives of this compound can be transformed into substrates for the synthesis of substituted pyrroles, furans, or thiophenes.

Gewald Aminothiophene Synthesis: This reaction allows for the synthesis of 2-aminothiophenes from an α-methylene ketone (like our subject compound), a cyano-activated compound, and elemental sulfur in the presence of a base.

Feist-Benary Furan Synthesis: Substituted furans can be prepared from the reaction of an α-halo ketone with the enolate of this compound.

Japp-Klingemann Reaction: This reaction synthesizes hydrazones from β-keto esters or amides and aryl diazonium salts, which can then be used in Fischer indole (B1671886) synthesis.

Table 1: Key Multicomponent Reactions Involving the β-Diketone Moiety

Reaction NameReactants with this compoundProduct Type
Hantzsch Pyridine SynthesisAldehyde, Ammonia/Ammonium AcetateDihydropyridine/Pyridine
Biginelli ReactionAldehyde, Urea/Thiourea (B124793)Dihydropyrimidinone
Gewald Aminothiophene SynthesisCyano-activated compound, Sulfur, Base2-Aminothiophene
Feist-Benary Furan Synthesisα-Halo ketone, BaseFuran
Japp-Klingemann ReactionAryl diazonium saltHydrazone

Reactions of the Amide Linkage

The amide bond in this compound is relatively stable but can undergo specific transformations under appropriate conditions.

Hydrolysis: The amide linkage can be cleaved through hydrolysis under either acidic or basic conditions to yield 4-sec-butylaniline (B1345595) and 3-oxobutanoic acid (which is unstable and decarboxylates to acetone). This reaction typically requires forcing conditions, such as prolonged heating with strong acids or bases.

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group to a methylene group, affording the corresponding secondary amine, N-(4-sec-butylphenyl)butan-1-amine.

Aromatic Ring Functionalization and Transformations

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid.

Halogenation: Halogens can be introduced onto the aromatic ring using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: These reactions are generally less effective due to the deactivating nature of the amide group.

Stereochemical Aspects of Reactions Involving the sec-Butyl Group

The sec-butyl group contains a chiral center at the carbon atom attached to the phenyl ring. This introduces the possibility of stereoisomerism in the starting material and can influence the stereochemical outcome of reactions.

If this compound is used as a racemic mixture, reactions at other parts of the molecule will generally produce racemic products unless a chiral reagent or catalyst is employed. However, if an enantiomerically pure form of the starting material is used, the inherent chirality of the sec-butyl group can potentially induce diastereoselectivity in reactions that create a new stereocenter elsewhere in the molecule. This phenomenon, known as asymmetric induction, is dependent on the proximity of the reacting center to the chiral sec-butyl group and the nature of the transition state. The steric bulk of the sec-butyl group can also play a role in directing the approach of reagents, leading to a preference for one diastereomer over another.

Proposed Reaction Mechanisms and Identification of Intermediates

The mechanisms of the reactions involving this compound are generally analogous to those established for similar substrates.

In multicomponent reactions like the Biginelli and Hantzsch syntheses, the initial step is often a Knoevenagel or aldol-type condensation involving the enolate of the β-diketone and an aldehyde. This is followed by the addition of the third component (urea or ammonia) and subsequent cyclization and dehydration steps to form the final heterocyclic product. Intermediates in these reactions, such as acylimine or enamine species, are often transient but can sometimes be detected or trapped under specific conditions.

For electrophilic aromatic substitution, the mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction.

The identification of reaction intermediates for reactions involving N-aryl-3-oxobutanamides can be achieved through various spectroscopic techniques. NMR and mass spectrometry are powerful tools for characterizing transient species. For instance, in situ NMR studies can provide evidence for the formation of enolates or other key intermediates in a reaction mixture. Mass spectrometry can be used to detect the mass-to-charge ratio of proposed intermediates, providing valuable mechanistic insights.

Table 2: Common Intermediates in Reactions of this compound

Reaction TypeKey Intermediate(s)
Reactions of the β-Diketone MoietyEnolate anion, Acylimine, Enamine
Electrophilic Aromatic SubstitutionSigma complex (Arenium ion)
Amide Hydrolysis (Acid-catalyzed)Protonated amide
Amide Hydrolysis (Base-catalyzed)Tetrahedral intermediate

Investigation of this compound: A Review of Available Scientific Literature

Despite a thorough review of scientific databases and literature, there is currently no specific research available detailing the biological activities and molecular mechanisms of action for the chemical compound this compound. Consequently, a detailed article on its antimicrobial activity, as requested, cannot be generated at this time.

Scientific inquiry into the antimicrobial properties of chemical compounds is a rigorous process that involves extensive laboratory testing to determine efficacy against various microorganisms and to elucidate the precise mechanisms by which they exert their effects. This process includes studies on how a compound might disrupt microbial cell membranes, interfere with essential metabolic pathways, induce oxidative stress, affect nucleic acid and protein synthesis, or modulate efflux pumps.

For this compound, such studies have not been published in the accessible scientific literature. While research exists on the antimicrobial potential of the broader class of 3-oxobutanamide and acetoacetanilide (B1666496) derivatives, these findings are not directly transferable to a specific, unstudied compound within that class. The biological activity of a molecule is highly dependent on its unique chemical structure, and even minor modifications can lead to significant changes in its effects.

Therefore, any attempt to describe the antimicrobial mechanisms of this compound would be purely speculative and would not meet the standards of scientific accuracy. Further research, including in vitro and in vivo studies, is required to determine if this specific compound possesses any antimicrobial properties and, if so, to understand the intricate molecular interactions that underpin such activity.

Based on a comprehensive search of available scientific literature, there is no information detailing the specific biological activities and molecular mechanisms of action for the compound this compound corresponding to the requested outline.

The investigation into its effects on biofilm formation, its antifungal mechanisms—including interference with the ergosterol (B1671047) biosynthesis pathway, disruption of cell wall integrity, induction of mitochondrial dysfunction, inhibition of hyphal growth, and synergistic effects with established antimycotics—yielded no specific research findings for this particular compound.

Therefore, it is not possible to generate the requested article with scientifically accurate content, data tables, or detailed research findings for this compound as this information does not appear to be present in the public scientific domain.

Investigation of Biological Activities and Molecular Mechanisms of Action for N 4 Sec Butylphenyl 3 Oxobutanamide

Enzyme Inhibition Studies and Molecular Targets

There is no available scientific literature detailing the inhibitory effects of N-(4-sec-butylphenyl)-3-oxobutanamide on the specified putative protein targets.

Identification of Putative Protein Targets (e.g., Pks13, HsPDF, GSK-3, metalloproteases)

No studies were found that identify or confirm this compound as an inhibitor of Polyketide Synthase 13 (Pks13), Peptide Deformylase (PDF), Glycogen Synthase Kinase-3 (GSK-3), or metalloproteases. Research on inhibitors for these enzymes is ongoing, but this specific compound is not mentioned in the available literature. For instance, while various small molecules are being explored as Pks13 inhibitors for tuberculosis treatment, the focus is on other chemical classes. nih.govnih.govbenthamscience.com Similarly, research into GSK-3 and metalloproteinase inhibitors details a wide range of different compounds, none of which include this compound. nih.govnih.govnih.govnih.gov

Binding Affinity and Molecular Recognition Mechanisms (e.g., hydrogen bonding, hydrophobic interactions, metal chelation)

Without experimental or computational data on the interaction of this compound with any protein target, no information can be provided about its binding affinity or the specific molecular recognition mechanisms it might employ.

Structure-Activity Relationships (SAR) for Enzyme Inhibition

Structure-activity relationship (SAR) studies are contingent on having a series of related compounds with measured biological activity. As there is no foundational activity data for this compound against the targets of interest, no SAR studies could be located.

Theoretical Approaches to Biological Activity

Computational studies are valuable for predicting the biological activity and interaction of compounds with protein targets. However, no such studies specific to this compound were found.

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

No published research could be identified that has performed molecular docking or dynamics simulations to model the interaction between this compound and the aforementioned protein targets. While these techniques are widely used, they have not been applied to this specific ligand-target context in the available literature. researchgate.net

Pharmacophore Modeling and Virtual Screening

Similarly, there is no evidence of pharmacophore models being developed based on this compound or its use in virtual screening campaigns to identify potential protein targets. dovepress.com

Applications in Materials Science and Industrial Chemistry

Role as Intermediates in Organic Synthesis

The reactivity of N-(4-sec-butylphenyl)-3-oxobutanamide allows it to be a valuable precursor in the synthesis of diverse organic molecules, from heterocyclic systems to intricate molecular structures.

This compound is a key starting material for synthesizing various heterocyclic compounds. The presence of 1,3-dicarbonyl functionality enables cyclization reactions to form different ring systems. For instance, it can react with reagents like malononitrile (B47326) and elemental sulfur in the presence of a base to yield thiophene (B33073) derivatives. researchgate.net Similarly, condensation reactions with ethylenediamine (B42938) can lead to the formation of 1,4-diazepine derivatives. researchgate.net

The compound's reactive nature also allows for its use in multicomponent reactions to construct pyridine (B92270) and fused pyridine ring systems. mdpi.comraco.cat For example, reactions with arylidenemalononitrile can produce dihydropyridine (B1217469) derivatives. raco.cat Furthermore, treatment with urea (B33335) or thiourea (B124793) can result in the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.com These heterocyclic frameworks are significant as they form the core of many biologically active molecules and functional materials.

Organic building blocks are functionalized molecules that serve as the foundational components for creating more complex molecular architectures through modular, bottom-up assembly. this compound fits this description, acting as an essential substrate in the synthesis of larger, multi-functional molecules. frontiersin.org Its multiple reaction sites facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling its incorporation into supramolecular complexes, metal-organic frameworks, and other elaborate organic constructs. northwestern.edu The ability to participate in various chemical transformations makes it a crucial intermediate in the development of new materials and pharmaceutically relevant substances. frontiersin.orgchemrxiv.org

Integration into Polymer and Pigment Chemistry

The utility of this compound extends into the realms of polymer and pigment manufacturing, where it serves as a crucial component for producing colorants and modifying polymer properties.

A primary industrial application of this compound is in the synthesis of azo pigments. nih.gov These synthetic colorants are produced through a diazotization/coupling reaction where a diazonium salt is reacted with a coupling component, in this case, the acetoacetarylide. nih.gov The resulting this compound-based azo dyes are part of the larger family of arylamide (or Hansa) pigments. These pigments are known for their bright colors, good lightfastness, and stability, making them suitable for a wide range of applications, including printing inks, paints, and coloring plastics. Approximately 70% of all dyes used in industry are azo dyes. nih.gov

Table 1: Selected Azo Pigments Derived from Acetoacetarylides

Pigment NameColor Index NameHue
Pigment Yellow 1C.I. 11680Greenish Yellow
Pigment Yellow 3C.I. 11710Greenish Yellow
Pigment Yellow 74C.I. 11741Greenish Yellow

This table provides examples of common azo pigments synthesized from acetoacetarylide precursors, illustrating the typical color range.

Derivatives of this compound are used in the formulation of advanced polymers. For example, the related compound Poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine), often referred to as TFB, is a semiconducting polymer with notable hole-transport properties. chemicalbook.comossila.com While not a direct additive, the N-(4-sec-butylphenyl) moiety is integral to the polymer's structure and function.

TFB is utilized as a hole transport layer (HTL), hole-injection layer (HIL), and electron-blocking layer (EBL) in organic electronic devices. chemicalbook.comossila.com Research has also explored the use of TFB in wood-plastic composites to improve their mechanical properties. researchgate.netrsisinternational.org In these applications, TFB is added as a second phase to a polyethylene (B3416737) and wood particle matrix, where its high adhesion can be beneficial for bonding with other components like carbon fibers and wood. rsisinternational.org

Emerging Applications in Advanced Materials

The N-(4-sec-butylphenyl) group is a component in polymers being developed for advanced material applications. The polymer TFB, which incorporates this group, is a triarylamine-based semiconductor with a band gap of 3.0 eV and a relatively high hole mobility. chemicalbook.comossila.com These properties make it highly suitable for a variety of optoelectronic applications.

Emerging uses for TFB include its integration into organic light-emitting diodes (OLEDs), quantum dot displays, perovskite solar cells, and organic photodetectors. chemicalbook.com1-material.com It is also being investigated for the fabrication of highly responsive gas sensors for applications such as breath analysis. chemicalbook.com The polymer's function as an effective hole transport and electron-blocking material is critical to the performance of these advanced devices. chemicalbook.comossila.com

Table 2: Properties of TFB Polymer

PropertyValue
Chemical NamePoly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine)
CAS Number220797-16-0
Band Gap3.0 eV chemicalbook.comossila.com
HOMO Level5.3 eV chemicalbook.comossila.com
LUMO Level2.3 eV chemicalbook.comossila.com
Hole Mobility2 × 10⁻³ cm² V⁻¹ s⁻¹ chemicalbook.comossila.com
Absorption Max (in THF)390 nm ossila.comresearchgate.net

Compound Names Mentioned

1,4-diazepine

Arylidenemalononitrile

Carbon fiber

Ethylenediamine

Imidazole

Malononitrile

this compound

Pigment Yellow 1

Pigment Yellow 3

Pigment Yellow 74

Poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine) (TFB)

Polyethylene

Pyridine

Pyrimidine

Pyrido[2,3-d]pyrimidine

Thiophene

Thiourea

Urea

Future Directions and Research Opportunities

Development of Advanced and Sustainable Synthetic Methodologies

The future synthesis of N-(4-sec-butylphenyl)-3-oxobutanamide and its derivatives is likely to be guided by the principles of green chemistry, aiming to enhance efficiency while minimizing environmental impact. Traditional methods for synthesizing acetoacetanilides often involve organic solvents and catalysts that pose environmental concerns. nbinno.comsphinxsai.com Future research could focus on developing more sustainable synthetic routes.

Key areas for development include:

Solvent-Free and Aqueous Synthesis: Exploring reaction conditions that eliminate the need for volatile organic solvents is a primary goal. nbinno.com Conducting syntheses in water or under solvent-free conditions can significantly reduce chemical waste and improve the safety profile of the manufacturing process. nbinno.com

Green Catalysis: The use of biodegradable and eco-friendly catalysts, potentially derived from plant extracts or other waste materials, presents a novel and sustainable approach. ttwrdcs.ac.in Research into identifying and optimizing such catalysts for the acylation of 4-sec-butylaniline (B1345595) with a suitable acetoacetylating agent could lead to more environmentally benign production methods. ttwrdcs.ac.inijirset.com

Process Optimization: Employing real-time process monitoring and developing shorter, more efficient syntheses can further reduce the environmental footprint. ttwrdcs.ac.in This includes optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize energy consumption.

Synthetic ApproachPotential AdvantagesKey Research Focus
Solvent-Free SynthesisReduced waste, high atom economy, high product purity. nbinno.comDevelopment of efficient solid-state reaction methodologies.
Aqueous-Based SynthesisMinimized environmental impact, enhanced safety. nbinno.comIdentification of water-soluble precursors and catalysts.
Green CatalysisUse of renewable and biodegradable materials, reduced toxicity. ttwrdcs.ac.inScreening and optimization of plant-based or waste-derived catalysts.

In-Depth Mechanistic Elucidation of Biological Activities

The β-ketoamide functional group is a common motif in biologically active compounds, suggesting that this compound could exhibit interesting pharmacological properties. researchgate.net Future research should aim to uncover and understand these potential biological activities through comprehensive screening and mechanistic studies.

Potential areas of investigation include:

Broad-Spectrum Biological Screening: Initial studies should involve screening the compound against a wide range of biological targets, including enzymes, receptors, and whole-cell assays, to identify any potential therapeutic areas.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be crucial. This could involve identifying the specific molecular target and elucidating the biochemical pathways through which the compound exerts its effects. For instance, many β-ketoamides are known to interact with proteases, and this could be a starting point for investigation. nih.gov

Structure-Activity Relationship (SAR) Studies: Preliminary SAR studies could provide insights into how the different structural components of this compound contribute to its biological activity. This would involve synthesizing and testing a small library of closely related analogues.

Rational Design and Optimization of Potent Analogues with Defined Mechanisms of Action

Following the initial identification of biological activity, a focused effort on the rational design and optimization of more potent and selective analogues would be a logical next step. This process would leverage the initial SAR data to guide the synthesis of new compounds with improved therapeutic potential.

Key strategies for analogue design and optimization include:

Bioisosteric Replacement: Systematically replacing key functional groups with bioisosteres to improve properties such as potency, selectivity, and pharmacokinetic profiles.

Conformational Constraint: Introducing conformational rigidity into the molecule to lock it into a bioactive conformation, which can lead to increased potency and selectivity.

Fragment-Based Drug Design: Utilizing a fragment-based approach to identify small molecular fragments that bind to the target of interest and then linking them together to create more potent lead compounds.

Exploration of Novel Application Areas in Materials Science and Industrial Processes

The N-(4-sec-butylphenyl) moiety is a component of the hole-transporting polymer Poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine) (TFB), which is used in organic electronics. researchgate.netossila.com This suggests that this compound itself, or its derivatives, could have applications in materials science.

Potential application areas to explore include:

Organic Electronics: Investigating the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). chemicalbook.com

Polymer Chemistry: Exploring the use of the compound as a monomer or an additive in the synthesis of new polymers with tailored optical, electronic, or mechanical properties.

Coordination Chemistry: The β-ketoamide functionality can act as a ligand for metal ions, opening up possibilities for the development of new coordination complexes with interesting catalytic or material properties. rsc.org

Integration of Advanced Experimental and Computational Approaches for Comprehensive Understanding

A synergistic approach that combines advanced experimental techniques with computational modeling will be essential for a comprehensive understanding of the chemical and biological properties of this compound and its analogues.

This integrated approach could involve:

Computational Screening: Using computational methods to predict the biological activity and material properties of virtual libraries of analogues, thereby prioritizing the synthesis of the most promising candidates.

Molecular Modeling: Employing molecular docking and molecular dynamics simulations to visualize and understand the interactions between the compound and its biological target at the atomic level. nih.gov

Quantum Chemical Calculations: Utilizing quantum chemical calculations to understand the electronic structure and reactivity of the molecule, which can provide insights into its chemical behavior and potential for various applications. nih.gov

Integrated ApproachApplicationPotential Outcome
Computational ScreeningVirtual screening of analogue libraries.Prioritization of synthetic targets with high predicted activity.
Molecular ModelingElucidation of binding modes to biological targets. nih.govRational design of more potent and selective analogues.
Quantum Chemical CalculationsUnderstanding electronic structure and reactivity. nih.govPrediction of chemical stability and potential for novel reactions.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, potentially leading to the development of new therapeutic agents, advanced materials, and sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-(4-sec-butylphenyl)-3-oxobutanamide, and how do reaction conditions influence yield?

  • Methodology :

  • Acylation : React 4-sec-butylaniline with diketene or ethyl acetoacetate under reflux in anhydrous conditions. Use catalysts like sulfuric acid or acetic anhydride to enhance reactivity (analogous to methods for N-(4-methoxyphenyl) derivatives) .
  • Grignard Reagents : For functionalization, employ Grignard organomagnesium reagents with chlorophosphines, as seen in tertiary phosphine synthesis .
  • Optimization : Control temperature (60–70°C) and solvent polarity (e.g., acetic anhydride) to minimize side reactions. Monitor reaction progress via TLC or HPLC .

Q. How can the crystal structure of this compound be resolved experimentally?

  • Methodology :

  • X-ray Crystallography : Prepare single crystals via slow cooling of a saturated aqueous or ethanol solution. Use a diffractometer (e.g., Bruker Kappa APEXII CCD) with CuKα radiation (λ = 1.54184 Å). Refinement software like SHELXL can resolve hydrogen bonding and torsion angles .
  • Key Parameters : Measure orthorhombic unit cell dimensions (e.g., a = 16.4113 Å, b = 4.9076 Å) and refine using programs like OLEX2. Report intermolecular interactions (e.g., C=O···H-N) .

Advanced Research Questions

Q. What analytical techniques are optimal for assessing purity and structural integrity?

  • Methodology :

  • HPLC : Utilize reverse-phase columns (e.g., Newcrom R1) with mobile phases containing acetonitrile/water. Detect at λ = 254 nm for amide bonds .
  • Spectroscopy : Confirm functional groups via FT-IR (C=O stretch ~1700 cm⁻¹) and ¹³C NMR (keto-amide carbon at ~200 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (expected m/z ~278 for C₁₄H₁₉NO₂) .

Q. How do aryl substituent positions (e.g., para-sec-butyl vs. meta-methoxy) influence reactivity in 3-oxobutanamide derivatives?

  • Methodology :

  • Comparative Studies : Synthesize analogs (e.g., para-methoxy, ortho-chloro) and compare reaction rates in oxidation (e.g., KMnO₄) or nucleophilic substitution. Use Hammett plots to correlate substituent σ values with reactivity .
  • Case Study : Para-substituents (e.g., sec-butyl) enhance steric hindrance, reducing β-decarboxylation rates compared to ortho-methoxy derivatives .

Q. What metabolic pathways are implicated in the biotransformation of N-aryl-3-oxobutanamides?

  • Methodology :

  • In Vivo Models : Administer the compound orally/in intravenously in rabbits or rodents. Collect plasma and urine for LC-MS analysis of glucuronide conjugates (e.g., hydroxylated metabolites) .
  • Enzyme Assays : Incubate with liver microsomes to identify CYP450 isoforms (e.g., CYP2D6) responsible for O-dealkylation or keto reduction .

Q. How can conflicting data on reaction outcomes (e.g., cyclization vs. dimerization) be resolved when varying aryl substituents?

  • Methodology :

  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in ketone groups) to track reaction pathways. Conduct DFT calculations to compare activation energies of competing pathways .
  • Condition Screening : Test ultrasonication vs. stirring (e.g., ytterbium triflate-catalyzed reactions) to favor benzoxazocine over dihydro-isoxazolopyridine products .

Q. What strategies improve low yields in oxidation reactions of 3-oxobutanamides?

  • Methodology :

  • Hypervalent Iodine Reagents : Use (diacetoxyiodo)benzene (DIB) in acetic acid to selectively oxidize α-methylene groups to acetoxylated derivatives (e.g., 2,2-dichloroacetamides) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilic halogenation efficiency .

Q. How can the enzyme inhibition potential of this compound be evaluated?

  • Methodology :

  • In Vitro Assays : Test against CYP450 isoforms (e.g., CYP1A2) using fluorogenic substrates. Calculate IC₅₀ values via dose-response curves .
  • Molecular Docking : Simulate binding to COX-2 or P450 active sites using AutoDock Vina. Prioritize residues forming hydrogen bonds (e.g., Arg120 in COX-2) .

Data Contradiction Analysis

Q. Why do substituent positions lead to divergent biological activities (e.g., anti-inflammatory vs. antibacterial)?

  • Resolution :

  • Structure-Activity Relationship (SAR) : Correlate para-sec-butyl (lipophilic) vs. meta-methoxy (electron-donating) groups with target affinity. For example, lipophilic groups may enhance membrane permeability, favoring antibacterial activity .
  • Target Profiling : Use proteome-wide affinity chromatography to identify off-target interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.